N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine
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Overview
Description
N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with N,N-dimethylaniline in the presence of a catalytic amount of piperidine under reflux conditions . The reaction typically proceeds with moderate yields and requires careful control of reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic genes like P53 and Bax, and the downregulation of anti-apoptotic genes like Bcl2 .
Comparison with Similar Compounds
N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine can be compared with other triazolothiadiazine derivatives:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar core structures but differ in their substituents and specific biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.
Properties
CAS No. |
892679-23-1 |
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Molecular Formula |
C18H17N5S2 |
Molecular Weight |
367.5g/mol |
IUPAC Name |
N,N-dimethyl-4-[3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C18H17N5S2/c1-22(2)14-10-8-13(9-11-14)17-21-23-16(19-20-18(23)25-17)12-24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
FWBOBWMQXQCSQZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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